molecular formula C16H14N4O3S B5657608 N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide

Cat. No. B5657608
M. Wt: 342.4 g/mol
InChI Key: CUNDRNOZDAGYEI-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that combine structural motifs from benzodioxole and imidazopyridine, which are often explored for their potential pharmacological properties. Such compounds are of interest due to their diverse biological activities and potential therapeutic applications. The introduction of a thioacetamide group adds to the chemical complexity and potential interaction mechanisms with biological targets.

Synthesis Analysis

The synthesis of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide involves multiple steps, including the formation of the core imidazopyridine structure, introduction of the benzodioxolylmethyl group, and subsequent attachment of the thioacetamide moiety. Techniques such as regioselective copper-catalyzed dicarbonylation have been described as methods to synthesize similar structures, providing insights into potential synthesis routes for such compounds (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of a benzodioxole ring linked to an imidazopyridine core via a methylene bridge, with a thioacetamide group attached. Structural characterization often involves NMR, MS, and potentially X-ray crystallography to delineate the precise arrangement of atoms and conformations in the solid state. Detailed analysis of conformers and the influence of substituents on molecular geometry have been explored for related compounds (Evrard et al., 2022).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, reflecting their reactivity and potential for further chemical modification. Their interaction with other chemical entities can be influenced by the electron-donating or withdrawing nature of the substituents on the imidazopyridine and benzodioxole moieties. The thioacetamide group introduces additional reactivity, potentially undergoing hydrolysis or serving as a nucleophile in substitution reactions.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their handling and application in further studies. The introduction of specific functional groups affects these properties significantly, influencing their application potential. For example, solubility in various solvents can be a critical factor for their use in biological assays and formulation development.

Chemical Properties Analysis

The chemical properties, including acidity (pKa), basicity, and reactivity towards various reagents, are essential for understanding the compound's behavior in chemical and biological systems. The pKa values can provide insights into the compound's ionization state under physiological conditions, affecting its interaction with biological targets and absorption profiles (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-14(8-24-16-19-11-2-1-5-17-15(11)20-16)18-7-10-3-4-12-13(6-10)23-9-22-12/h1-6H,7-9H2,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDRNOZDAGYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(N3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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